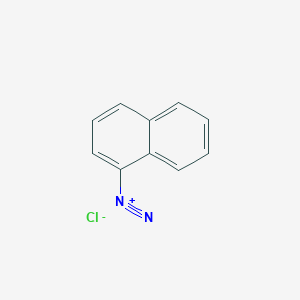

Naphthalene-1-diazonium chloride

Description

Historical Context and Evolution of Diazonium Salt Chemistry

The journey of diazonium salts began in 1858 when the German chemist Peter Griess discovered these compounds. masterorganicchemistry.com This discovery marked a pivotal moment in organic chemistry, as it unveiled a new class of compounds with remarkable reactivity. Initially, the primary application of these salts was in the synthesis of azo dyes, which quickly became a cornerstone of the burgeoning dye industry due to the vibrant and varied colors they could produce. masterorganicchemistry.com

The diazotization reaction, the process of converting a primary aromatic amine to a diazonium salt using nitrous acid, became a fundamental transformation in organic synthesis. masterorganicchemistry.com Over the years, the understanding of the structure and reactivity of diazonium salts deepened, leading to the development of a wide range of synthetic methodologies beyond dye synthesis. The instability of many diazonium salts, particularly in the solid state, also spurred research into their stabilization and in situ generation and use. nih.gov

Significance of Aryl Diazonium Compounds in Modern Organic Synthesis

Aryl diazonium salts are highly valued in modern organic synthesis due to the exceptional leaving group ability of the dinitrogen molecule (N₂). This property allows for the facile substitution of the diazonium group with a wide variety of nucleophiles, a transformation that is often difficult to achieve through other synthetic routes. This versatility makes them indispensable building blocks for the construction of complex aromatic compounds.

The Sandmeyer reaction, discovered in the late 19th century, is a classic example of the synthetic utility of aryl diazonium salts, enabling the introduction of halides and cyano groups onto an aromatic ring. wikipedia.org Beyond these classical transformations, the applications of aryl diazonium salts have expanded significantly in recent years. They are now employed in a variety of modern synthetic methods, including cross-coupling reactions, surface functionalization of materials, and the synthesis of advanced materials with specific electronic and optical properties. nih.govnumberanalytics.comnih.gov The ability to generate aryl radicals from diazonium salts has further broadened their synthetic scope, enabling a range of radical-mediated transformations.

Scope and Research Focus of Naphthalene-1-diazonium Chloride Investigations

This compound, as a specific member of the aryl diazonium salt family, has been the subject of various research investigations, focusing on its synthesis, reactivity, and application in the preparation of functional naphthalene (B1677914) derivatives.

Synthesis and Stability: The synthesis of this compound is typically achieved through the diazotization of 1-naphthylamine (B1663977). Research in this area has focused on optimizing reaction conditions to maximize yield and ensure the stability of the resulting diazonium salt, which is often used in situ due to its inherent instability. nih.gov Studies have also explored the synthesis and isolation of more stable derivatives, such as naphthalene-1-diazonium tetrafluoroborate (B81430), which can be handled more easily.

Reactivity and Synthetic Applications: A primary focus of research on this compound is its use as a synthetic intermediate. Key areas of investigation include:

Azo Coupling Reactions: this compound readily undergoes azo coupling reactions with activated aromatic compounds, such as phenols and naphthols, to produce a wide range of azo dyes. vedantu.comtestbook.com These dyes are of interest for their color properties and potential applications in materials science.

Sandmeyer and Related Reactions: The replacement of the diazonium group with various substituents via Sandmeyer and related reactions is a well-explored area. This allows for the synthesis of a variety of 1-substituted naphthalenes, including halogenated and cyanated derivatives, which are valuable precursors for further synthetic transformations. wikipedia.org

Surface Functionalization: More recently, research has extended to the use of naphthalene-1-diazonium salts for the functionalization of surfaces. The ability to graft naphthalene-based layers onto materials like carbon nanotubes and nanoparticles opens up possibilities for creating novel materials with tailored electronic, optical, and biomedical properties. nih.gov

Precursors to Advanced Materials: Naphthalene-1-diazonium salts serve as precursors for the synthesis of advanced materials. The resulting naphthalene-containing polymers and functional materials are investigated for their potential use in electronics, sensors, and other high-tech applications. numberanalytics.com

The ongoing research into this compound and its derivatives continues to uncover new synthetic methodologies and applications, highlighting its enduring importance as a versatile tool in the hands of organic chemists.

Detailed Research Findings

The following tables provide a summary of key data and research findings related to this compound and its derivatives.

Table 1: Physicochemical Properties of Naphthalene-1-diazonium Salts

| Property | This compound | Naphthalene-1-diazonium tetrafluoroborate |

| Molecular Formula | C₁₀H₇ClN₂ | C₁₀H₇BF₄N₂ |

| Molecular Weight | 190.63 g/mol | 241.98 g/mol cymitquimica.com |

| Appearance | --- | --- |

| Solubility | Soluble in water | --- |

| Stability | Unstable, typically prepared and used in situ | More stable than the chloride salt, can be isolated |

Table 2: Synthesis of Naphthalene-1-diazonium Salts

| Reaction | Starting Material | Reagents | Typical Conditions | Yield |

| Diazotization | 1-Naphthylamine | NaNO₂, HCl | 0-5 °C, aqueous solution | High (typically used in situ) |

| Diazotization/Anion Exchange | 1-Naphthylamine | NaNO₂, HBF₄ | 0-5 °C, aqueous solution | --- |

Table 3: Spectroscopic Data of Naphthalene-1-diazonium tetrafluoroborate

| Spectroscopy | Data |

| ¹H NMR (in d6-Acetone) | δ 9.28 (s, 1H), 9.15 (d, J = 8.3 Hz, 1H), 8.73 (d, J = 8.3 Hz, 1H), 8.37 (t, J = 8.6 Hz, 1H) rsc.org |

| ¹³C NMR (in d6-Acetone) | δ 137.8, 136.5, 133.1, 130.2, 123.5, 120.8, 117.7 rsc.org |

Table 4: Key Reactions of Naphthalene-1-diazonium Salts

| Reaction Type | Coupling Partner/Reagent | Product Type | Typical Yields |

| Azo Coupling | β-Naphthol | Azo Dye | High |

| Sandmeyer Reaction (Chlorination) | CuCl/HCl | 1-Chloronaphthalene | --- |

| Sandmeyer Reaction (Bromination) | CuBr/HBr | 1-Bromonaphthalene | --- |

| Sandmeyer Reaction (Cyanation) | CuCN/KCN | 1-Cyanonaphthalene | --- |

| Schiemann Reaction | HBF₄, heat | 1-Fluoronaphthalene | --- |

Structure

3D Structure of Parent

Properties

CAS No. |

3177-49-9 |

|---|---|

Molecular Formula |

C10H7ClN2 |

Molecular Weight |

190.63 g/mol |

IUPAC Name |

naphthalene-1-diazonium;chloride |

InChI |

InChI=1S/C10H7N2.ClH/c11-12-10-7-3-5-8-4-1-2-6-9(8)10;/h1-7H;1H/q+1;/p-1 |

InChI Key |

ZKGGQPVDKLXYSU-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2[N+]#N.[Cl-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Naphthalene 1 Diazonium Chloride

Classical Diazotization Protocols for 1-Naphthylamine (B1663977)

The foundational method for synthesizing naphthalene-1-diazonium chloride involves the reaction of 1-naphthylamine with a source of nitrous acid, typically generated from sodium nitrite (B80452) and a strong mineral acid. While effective, the efficiency and safety of this protocol are highly dependent on precise control over reaction conditions.

The optimization of reaction parameters is critical for maximizing the yield and stability of the resulting diazonium salt. Key parameters include temperature, acid concentration, and the stoichiometry of the reactants.

Temperature: The diazotization of primary aromatic amines is an exothermic process, and the resulting diazonium salts are often thermally unstable. researchgate.net Therefore, the reaction is typically carried out at low temperatures, generally between 0 and 5 °C, to prevent the decomposition of the diazonium salt to phenols and nitrogen gas. For sparingly soluble amines like 1-naphthylamine, the process may involve initial dissolution at higher temperatures (30°C to 150°C) followed by rapid cooling before diazotization. google.com

Acid Concentration: A sufficient concentration of acid is necessary to protonate the primary aromatic amine and to generate nitrous acid (HNO₂) from the nitrite salt. Typically, 2 to 2.5 equivalents of acid are used per equivalent of the amine. The acid prevents the coupling of the newly formed diazonium salt with the unreacted amine, which would otherwise form undesirable diazoamino compounds. Mineral acids like hydrochloric acid or sulfuric acid are commonly employed. google.com

Stoichiometry: The molar ratio of the reactants must be carefully controlled. A slight excess of nitrous acid is often used to ensure complete conversion of the primary amine. However, a large excess should be avoided as it can lead to side reactions and the formation of unstable byproducts.

A study on the diazotization of 1-naphthylamine for spectrophotometric analysis highlights the importance of the reaction medium, where a stable orange azo dye was formed in an alkaline medium of sodium hydroxide (B78521) after initial diazotization. researchgate.net

Table 1: Optimization of Classical Diazotization Parameters

| Parameter | Optimal Condition | Rationale |

|---|---|---|

| Temperature | 0-5 °C | Minimizes thermal decomposition of the diazonium salt. researchgate.net |

| Acid | 2-2.5 equivalents | Ensures complete amine protonation and nitrous acid generation. researchgate.net |

| Nitrite | Slight excess | Drives the reaction to completion. |

In situ generation, where the diazonium salt is created and used in the same reaction vessel without isolation, offers significant advantages for reactivity control and safety. rsc.orgqub.ac.uk This approach is particularly valuable because it minimizes the handling of potentially explosive solid diazonium salts. nih.gov

The in situ approach can be performed in various solvents. In aprotic solvents like acetonitrile (B52724), diazotization can be achieved using reagents such as tert-butyl nitrite or isoamyl nitrite. researchgate.net This avoids the use of strong aqueous acids. Spectroscopic studies have been used to optimize the in situ generation of diazonium cations, revealing the kinetics of the reaction and helping to avoid side reactions like coupling between the amine and the diazonium cation. researchgate.net One-step electrochemical grafting processes also utilize in situ formation of diazonium cations directly in the solution from the corresponding amine. nih.gov This method provides localized generation of the reactive species at the electrode surface. nih.gov

Green Chemistry Approaches to Aryl Diazonium Salt Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methods. Green chemistry principles have been successfully applied to the synthesis of aryl diazonium salts, including the precursor to this compound, focusing on reducing solvent use, employing safer reagents, and improving energy efficiency.

A significant advancement in green synthesis is the use of solvent-free conditions, often employing solid-supported reagents. tandfonline.comkashanu.ac.ir Nano BF₃·SiO₂ has emerged as a highly efficient and reusable solid acid catalyst for the diazotization of aromatic amines. tandfonline.comresearchgate.net

In this method, the aromatic amine, sodium nitrite, and the nano BF₃·SiO₂ catalyst are mixed or ground together at room temperature. tandfonline.comrsc.org The solid support provides the acidic environment necessary for the reaction, eliminating the need for corrosive and toxic liquid acids. rsc.org The resulting aryl diazonium salts supported on the nano-catalyst exhibit remarkable stability, capable of being stored for months at room temperature without significant degradation. tandfonline.comrsc.org This method is simple, rapid, and environmentally friendly. tandfonline.com Other supported reagents like nano silica (B1680970) periodic acid (nano-SPIA) have also been used effectively under solvent-free grinding conditions for the synthesis of stable aryl diazonium salts. kashanu.ac.irkashanu.ac.ir

Table 2: Performance of Supported Reagents in Solvent-Free Diazotization

| Supported Reagent | Key Advantages | Reference |

|---|---|---|

| Nano BF₃·SiO₂ | High efficiency, reusability, stable product, room temperature reaction. | tandfonline.comresearchgate.net |

| Fe₃O₄@SiO₂–BF₃ | Magnetically separable catalyst, high yields, short reaction times. | rsc.org |

| Nano silica periodic acid | Environmentally benign, stable product in dry state, simple work-up. | kashanu.ac.irkashanu.ac.ir |

Continuous flow chemistry offers superior control over reaction parameters, making it an ideal technology for managing hazardous reactions like diazotization. rsc.orgqub.ac.uk The high surface-area-to-volume ratio in microreactors allows for efficient heat transfer, preventing the formation of hot spots and minimizing the risk of runaway reactions. nih.gov

In a continuous flow setup, solutions of the amine and the diazotizing agent are pumped and mixed in a controlled manner within a reactor coil or chip. nih.gov The precise control over residence time, temperature, and stoichiometry leads to higher selectivity and yields. rsc.orgqub.ac.uk This technology allows for the safe, on-demand generation of diazonium salts, which can be immediately used in a subsequent reaction step (a "telescoped" process), avoiding the isolation of the hazardous intermediate. nih.govnih.gov This approach has been successfully used for the diazotization of various anilines and can be scaled up from laboratory reactors to larger production systems. rsc.orgqub.ac.uk

The search for more sustainable reagents has led to the use of alternatives to traditional metal nitrites and strong acids. Methyl nitrite, a gaseous reagent, has been developed as a clean and efficient diazotizing agent. scirp.orgpsu.eduresearchgate.net

Methyl nitrite can be prepared from sodium nitrite, methanol, and hydrochloric acid and then bubbled through a solution of the aromatic amine. scirp.orgpsu.edu A key advantage of this method is that no nitrous acid is produced in the reaction mixture, which prevents the formation of dark decomposition products and simplifies product isolation. scirp.orgpsu.edu This procedure is characterized by easy operation, environmentally benign conditions, and high product yields. scirp.orgresearchgate.net The method has been successfully applied to a variety of aromatic amines for the synthesis of azo dyes and pigments. scirp.orgpsu.edu

Preparation of Naphthalene-1-diazonium Salts with Diverse Counterions

The functional versatility of this compound is significantly enhanced by the ability to exchange its chloride anion for a variety of other counterions. This ion exchange is a critical step for modifying the salt's properties, such as stability, solubility, and reactivity, to suit specific synthetic requirements. The choice of counterion can profoundly influence the subsequent chemical transformations of the diazonium group.

The preparation of naphthalene-1-diazonium salts with different counterions typically begins with the standard diazotization of 1-naphthylamine. google.comchemicalbook.com This is usually achieved by reacting 1-naphthylamine with a nitrosating agent, like sodium nitrite, in the presence of a strong acid such as hydrochloric acid at low temperatures (0–5 °C) to form the initial this compound solution. researchgate.netyoutube.com

The introduction of diverse counterions is then accomplished through a metathesis or ion exchange reaction. youtube.com In this process, a solution or salt containing the desired anion is added to the freshly prepared this compound solution. The selection of the new counterion is pivotal, as it dictates the characteristics of the resulting diazonium salt.

Key Counterions and Their Preparation:

Tetrafluoroborate (B81430) (BF₄⁻): Naphthalene-1-diazonium tetrafluoroborate is one of the most common and stable forms of this diazonium salt. researchgate.net Its preparation involves the addition of tetrafluoroboric acid (HBF₄) or a tetrafluoroborate salt (e.g., NaBF₄) to the aqueous solution of this compound. chemicalbook.comgoogle.com Due to its lower solubility in the aqueous medium, the tetrafluoroborate salt precipitates out as a solid. rsc.org This precipitate can be filtered, dried, and stored, offering significantly higher thermal stability compared to the chloride salt. researchgate.net This enhanced stability is crucial for reactions that require the diazonium salt to be isolated before use, such as in the Schiemann reaction for the synthesis of 1-fluoronaphthalene. nptel.ac.in

Hexafluorophosphate (B91526) (PF₆⁻): Similar to the tetrafluoroborate salt, naphthalene-1-diazonium hexafluorophosphate offers increased stability. It is synthesized by treating the this compound solution with hexafluorophosphoric acid (HPF₆) or a hexafluorophosphate salt. google.comnih.govgoogle.com The resulting hexafluorophosphate salt is often a stable, crystalline solid that can be isolated and handled with greater ease than the chloride counterpart. nih.gov This stability makes it a valuable reagent in various organic transformations.

The table below summarizes the preparation of naphthalene-1-diazonium salts with these common, stabilizing counterions. The process generally involves the diazotization of 1-naphthylamine followed by an ion exchange step.

Table 1: Synthesis of Naphthalene-1-diazonium Salts with Diverse Counterions

| Target Compound | Starting Material | Reagents | Key Steps & Conditions | Reference |

|---|

The ability to isolate naphthalene-1-diazonium salts with non-nucleophilic and less oxidizable anions like BF₄⁻ and PF₆⁻ has broadened their applicability in organic synthesis. researchgate.net These stable solid salts can be stored for longer periods and used with greater precision in stoichiometric reactions, avoiding the need for in situ generation which can sometimes be inconvenient and lead to side reactions. researchgate.net The choice between different counterions is often dictated by the specific requirements of the subsequent reaction, including solvent compatibility and the desired reactivity of the diazonium cation.

Elucidation of Reactivity and Mechanistic Pathways of Naphthalene 1 Diazonium Cations

Nucleophilic Substitution Reactions (Replacement of the Diazonium Group)

The diazonium group (-N₂⁺) is an excellent leaving group, readily displaced by various nucleophiles with the evolution of nitrogen gas. This property is harnessed in several named reactions to introduce a range of substituents onto the naphthalene (B1677914) ring.

The Sandmeyer reaction provides a reliable method for introducing halogens (Cl, Br) and the cyano group onto an aromatic ring via its diazonium salt. wikipedia.orggeeksforgeeks.org This reaction is catalyzed by the corresponding copper(I) salt. wikipedia.orggeeksforgeeks.org The mechanism is believed to proceed through a radical-nucleophilic aromatic substitution (SRNAr) pathway. wikipedia.org A single electron transfer from the copper(I) catalyst to the diazonium ion generates an aryl radical and nitrogen gas. wikipedia.orgyoutube.com The aryl radical then reacts with the copper(II) species to yield the final product and regenerate the copper(I) catalyst. wikipedia.orgyoutube.com

While chlorination and bromination require copper(I) catalysts, iodination can often be achieved by simply treating the diazonium salt with potassium iodide, as iodide itself is a sufficiently strong nucleophile. organic-chemistry.org Similarly, cyanation to form 1-cyanonaphthalene is effectively carried out using copper(I) cyanide. wikipedia.org

Table 1: Sandmeyer-Type Reactions of Naphthalene-1-diazonium chloride

| Reaction | Reagent(s) | Product |

| Chlorination | CuCl, HCl | 1-Chloronaphthalene |

| Bromination | CuBr, HBr | 1-Bromonaphthalene |

| Iodination | KI | 1-Iodonaphthalene |

| Cyanation | CuCN, KCN | 1-Cyanonaphthalene |

The introduction of a fluorine atom onto the naphthalene ring can be accomplished through the Balz-Schiemann reaction. wikipedia.orgchemistrylearner.com This reaction involves the thermal decomposition of the corresponding diazonium tetrafluoroborate (B81430) salt, which is typically prepared by treating the diazonium chloride with fluoroboric acid (HBF₄). wikipedia.orgnumberanalytics.com The decomposition can also be induced photochemically. organic-chemistry.org

Unlike the Sandmeyer reaction, the Balz-Schiemann reaction is generally considered to proceed through an SN1-type mechanism. chemistrylearner.comscientificupdate.com The diazonium tetrafluoroborate salt decomposes upon heating to form a highly unstable aryl cation, nitrogen gas, and a tetrafluoroborate anion. wikipedia.orgjk-sci.com The aryl cation then abstracts a fluoride (B91410) ion from the tetrafluoroborate anion to form the aryl fluoride. wikipedia.orgjk-sci.com

Table 2: Balz-Schiemann Reaction of Naphthalene-1-diazonium cation

| Intermediate | Reagent for Decomposition | Product | Byproducts |

| Naphthalene-1-diazonium tetrafluoroborate | Heat (Thermal Decomposition) | 1-Fluoronaphthalene | N₂, BF₃ |

Recent innovations in this area include the use of other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), which can sometimes lead to improved yields. wikipedia.orgbyjus.com

The diazonium group can be replaced by a hydrogen atom in a process known as reductive dediazoniation. This is often achieved by reacting the diazonium salt with a reducing agent such as hypophosphorous acid (H₃PO₂). mycollegevcampus.com This reaction is particularly useful for removing an amino group that was initially introduced to direct the substitution pattern on the ring. The mechanism is believed to involve a radical chain reaction.

Heating an aqueous solution of this compound leads to the replacement of the diazonium group by a hydroxyl group, forming 1-naphthol (B170400). vedantu.com This reaction proceeds through the formation of a naphthyl cation upon the loss of nitrogen gas, which then reacts with water. vedantu.comresearchgate.net The reaction is essentially a hydrolysis of the diazonium salt. vedantu.com

Electrophilic Aromatic Substitution: Diazo Coupling Reactions

In diazo coupling reactions, the diazonium ion acts as an electrophile and attacks an activated aromatic ring, such as a phenol (B47542) or another naphthol. vedantu.comtestbook.com This reaction is fundamental to the synthesis of a vast array of azo dyes. biotechjournal.incuhk.edu.hk

The coupling of this compound with naphthols and phenols is highly dependent on the pH of the reaction medium. The reaction is typically carried out in a mildly alkaline solution. chemguide.co.uk In this environment, the phenol or naphthol is deprotonated to form the more strongly activating phenoxide or naphthoxide ion. chemguide.co.uk

The position of coupling on the activated aromatic ring is governed by steric and electronic factors. For instance, the coupling of a diazonium salt with 1-naphthol (α-naphthol) primarily occurs at the para-position (position 4) relative to the hydroxyl group. vedantu.comyoutube.com This is because the hydroxyl group is an ortho-para directing group, and the para-position is sterically less hindered. vedantu.comyoutube.com Similarly, coupling with 2-naphthol (B1666908) (β-naphthol) occurs at the ortho-position (position 1) to the hydroxyl group. chemguide.co.uk

Table 3: Regioselectivity in Diazo Coupling Reactions of this compound

| Coupling Partner | pH Condition | Major Product |

| Phenol | Mildly Alkaline | 4-(Naphthalen-1-ylazo)phenol |

| 1-Naphthol | Mildly Alkaline | 4-(Naphthalen-1-ylazo)naphthalen-1-ol |

| 2-Naphthol | Mildly Alkaline | 1-(Naphthalen-1-ylazo)naphthalen-2-ol |

The rate of the coupling reaction is also pH-dependent. While a higher pH increases the concentration of the highly reactive phenoxide/naphthoxide ion, an excessively high pH can lead to the formation of unreactive diazohydroxide from the diazonium salt. Therefore, careful control of pH is crucial for maximizing the yield of the desired azo compound.

Coupling with Aromatic Amines: Formation of Diazoamino Compounds

The reaction of naphthalene-1-diazonium cations with aromatic amines leads to the formation of diazoamino compounds, which are characterized by the -N=N-NH- functional group. This reaction is a type of azo coupling, an electrophilic aromatic substitution where the diazonium cation acts as the electrophile. quora.comwikipedia.org The aromatic amine, the nucleophile in this reaction, must be activated, meaning it possesses electron-donating groups that increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. quora.comvedantu.com

The coupling typically occurs at the para position of the aromatic amine due to steric considerations. youtube.com If the para position is already occupied, the coupling will take place at an ortho position. wikipedia.org The reaction conditions, particularly the pH, are crucial. For aromatic amines, the coupling is generally carried out in mildly acidic conditions. nih.gov This is because in a strongly acidic medium, the concentration of the free amine is too low, and in a neutral or alkaline medium, the diazonium salt can convert to the diazohydroxide or diazotate ion, which are less reactive.

An example of this reaction is the coupling of this compound with aniline, which would yield 1-(phenyldiazenylamino)naphthalene. The formation of isomeric azo-compounds is a possibility in the coupling of diazonium salts with 1-naphthylamine (B1663977). rsc.org

Kinetics and Thermodynamics of Azo Coupling Processes

The kinetics of azo coupling reactions, including those involving naphthalene-1-diazonium, are influenced by several factors, primarily the pH of the reaction medium and the nature of the substituents on both the diazonium salt and the coupling agent. nih.gov The reaction rate is dependent on the concentration of both the diazonium ion and the phenoxide ion (in the case of coupling with phenols), and it is generally faster at a higher pH for phenol coupling. wikipedia.org

The electrophilicity of the diazonium ion is a key determinant of the reaction rate. Electron-withdrawing groups on the naphthalene ring of the diazonium salt increase its reactivity, while electron-donating groups decrease it. Conversely, electron-donating groups on the aromatic amine or phenol coupling partner enhance the nucleophilicity of the ring and accelerate the reaction. vedantu.com

Metal-Catalyzed Transformations Involving Aryl Diazonium Intermediates

Naphthalene-1-diazonium salts are valuable substrates in palladium-catalyzed cross-coupling reactions, offering a highly reactive alternative to aryl halides and triflates. beilstein-journals.orgnih.gov These reactions provide efficient methods for the formation of carbon-carbon bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an aryl diazonium salt with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst. fishersci.co.uknih.gov The reaction is advantageous due to its mild conditions, tolerance of various functional groups, and the low toxicity of the boron-containing reagents. fishersci.co.ukorganic-chemistry.org The use of naphthalene-1-diazonium salts in Suzuki-Miyaura coupling allows for the synthesis of a wide range of biaryl compounds. organic-chemistry.orgacs.org The general mechanism involves the oxidative addition of the diazonium salt to a Pd(0) complex, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. nobelprize.org

Heck Reaction: The Heck-Matsuda reaction utilizes arenediazonium salts to arylate alkenes. beilstein-journals.orgrsc.org This reaction is typically catalyzed by a palladium(0) complex and does not require the addition of a base. beilstein-journals.org The reaction of this compound with an alkene, for instance, would lead to the formation of a substituted naphthalene derivative. The process is initiated by the oxidative addition of the diazonium salt to the palladium(0) catalyst. psu.edu

Hiyama Coupling: The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between an organosilane and an organic halide or pseudohalide. organic-chemistry.orgwikipedia.org Naphthalene-1-diazonium salts can serve as the electrophilic partner in this reaction. nih.gov A key feature of the Hiyama coupling is the activation of the organosilane with a fluoride source or a base to facilitate the transmetalation step. organic-chemistry.org This reaction offers another pathway to form carbon-carbon bonds and synthesize substituted naphthalenes.

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions with this compound

| Reaction | Coupling Partner | Catalyst | Key Features |

| Suzuki-Miyaura | Organoboron compounds | Pd(0) complex | Mild conditions, functional group tolerance. fishersci.co.ukorganic-chemistry.org |

| Heck | Alkenes | Pd(0) complex | No base required, efficient arylation of alkenes. beilstein-journals.org |

| Hiyama | Organosilanes | Pd(0) complex | Requires activation of the organosilane. organic-chemistry.orgwikipedia.org |

While the Sandmeyer reaction, which uses copper(I) salts to replace the diazonium group with a halide or cyanide, is a classic transformation, copper catalysis extends to other reactions of diazonium salts. youtube.comyoutube.com These reactions often proceed through different mechanisms than their palladium-catalyzed counterparts. For instance, copper-catalyzed nitration of certain naphthalene derivatives has been reported, showcasing the versatility of copper in these transformations. researchgate.netrsc.org Copper-catalyzed reactions can offer alternative reactivity and selectivity, sometimes providing access to products that are difficult to obtain through other methods. The Buchner reaction, for example, can be catalyzed by copper for the synthesis of cycloheptatrienes. rsc.org

Radical Reactions and Single Electron Transfer (SET) Mechanisms

Naphthalene-1-diazonium cations can participate in radical reactions, often initiated by a single electron transfer (SET) process. libretexts.org In a SET mechanism, an electron is transferred from a donor species to the diazonium cation, generating a highly unstable aryl radical and releasing nitrogen gas. youtube.comyoutube.com

This aryl radical can then undergo various transformations, such as hydrogen atom abstraction or addition to an aromatic ring. The Sandmeyer reaction, for example, is believed to proceed through a radical mechanism involving a SET from the copper(I) catalyst to the diazonium salt. youtube.com

The formation of a radical intermediate opens up different reaction pathways compared to the ionic mechanisms that dominate many other diazonium salt reactions. The products of these radical reactions can be diverse and depend on the specific reaction conditions and the other species present in the reaction mixture.

Reactions with Aliphatic Carbon Atoms

Naphthalene-1-diazonium salts can also react with aliphatic compounds that contain an activated carbon-hydrogen bond. organicreactions.org This reaction, known as coupling with aliphatic carbon atoms, results in the formation of a new carbon-nitrogen bond, with both nitrogen atoms of the diazonium group being retained in the product, typically as a hydrazone. organicreactions.orgresearchgate.net

The aliphatic compound must possess an activating group, such as a carbonyl or nitro group, which increases the acidity of the adjacent C-H bond, facilitating its deprotonation and subsequent attack on the diazonium cation. It is generally accepted that the product exists in the more stable hydrazone form rather than the tautomeric azo form. organicreactions.org The reactivity in these coupling reactions is more dependent on the nature of the aliphatic reactant than on the diazonium salt. researchgate.net It's important to note that aliphatic diazonium salts are generally much less stable than their aromatic counterparts. quora.com

Investigation of Stability and Decomposition Kinetics of Naphthalene 1 Diazonium Chloride

Thermal Dediazoniation: Kinetics and Thermolysis Mechanisms

The thermal decomposition of naphthalene-1-diazonium chloride is a critical factor in its handling and reactivity. The process, known as thermolysis, involves the cleavage of the C-N bond and the liberation of dinitrogen gas. The kinetics and mechanism of this decomposition are highly sensitive to the reaction conditions.

Homolytic vs. Heterolytic Decomposition Pathways

The thermal dediazoniation of aryldiazonium salts can proceed through two primary mechanistic pathways: homolytic and heterolytic cleavage.

Heterolytic Decomposition: In this pathway, the C-N bond breaks in such a way that both bonding electrons are transferred to the dinitrogen moiety, resulting in the formation of a highly reactive aryl cation (a carbocation) and a molecule of nitrogen gas (N₂). This is often the predominant mechanism for the decomposition of naphthalene-1-diazonium salts in many common solvents. The resulting naphthyl cation is a potent electrophile and will rapidly react with any available nucleophile in the reaction medium. This pathway is characteristic of an SN1-type reaction.

Homolytic Decomposition: This pathway involves the one-electron cleavage of the C-N bond, generating an aryl radical and a nitrogen molecule. This mechanism is less common for the spontaneous thermal decomposition of simple aryldiazonium salts but can be induced by the presence of certain reagents or under specific conditions, such as in solvents of low polarity and high nucleophilicity.

For naphthalene-1-diazonium salts, studies have indicated that the thermal decomposition in many environments proceeds predominantly through a heterolytic SN1-like mechanism . rsc.org The formation of the naphthalene-1-cation as the key intermediate is a critical step in this process. However, the reaction pathway can be influenced by factors such as the solvent and the presence of other chemical species. For instance, in the presence of species that can readily donate an electron, the homolytic pathway can become more competitive.

Influence of Solvent Polarity and Nucleophilicity

The choice of solvent plays a crucial role in directing the decomposition pathway and influencing the rate of reaction. The polarity and nucleophilicity of the solvent are the two most significant factors.

Solvent Polarity: Polar solvents are known to stabilize the charged transition state leading to the formation of the aryl cation in the heterolytic pathway. Therefore, increasing the polarity of the solvent generally facilitates the heterolytic decomposition of this compound.

Solvent Nucleophilicity: The nucleophilicity of the solvent becomes important in the product-determining step after the formation of the aryl cation in the heterolytic pathway. A highly nucleophilic solvent will readily trap the carbocation. In contrast, solvents with high nucleophilicity can also promote the homolytic pathway by facilitating electron transfer.

The interplay between these two solvent properties determines the dominant decomposition mechanism and the final products. For example, in water or alcohols, which are both polar and nucleophilic, the heterolytic pathway leading to the formation of phenols or ethers, respectively, is favored.

Table 1: Influence of Solvent on the Thermal Decomposition of Naphthalene-1-diazonium Salts (Illustrative)

| Solvent | Polarity | Nucleophilicity | Predominant Pathway | Major Product(s) |

| Water | High | Moderate | Heterolytic | 1-Naphthol (B170400) |

| Ethanol | Moderate | Moderate | Heterolytic | 1-Ethoxy-naphthalene |

| Acetonitrile (B52724) | High | Low | Heterolytic | Trapped products |

| Dioxane | Low | Low | Mixed/Homolytic | Complex mixture |

This table is illustrative and based on general principles of diazonium salt chemistry. Specific rate constants would require dedicated experimental studies.

Role of Counterions on Thermal Stability

The nature of the counterion associated with the naphthalene-1-diazonium cation can significantly impact its thermal stability. While the subject of this article is the chloride salt, it is informative to consider the effects of other counterions to understand the underlying principles.

Generally, counterions that are poor nucleophiles and form loose ion pairs with the diazonium cation lead to greater stability. For instance, tetrafluoroborate (B81430) (BF₄⁻) and hexafluorophosphate (B91526) (PF₆⁻) salts of aryldiazonium compounds are notably more stable than their corresponding chloride salts and can often be isolated as crystalline solids. The chloride ion, being more nucleophilic, can facilitate decomposition pathways.

Furthermore, the interaction of the diazonium salt with its environment, including the counterion, can be modulated by the presence of other molecules. For example, crown ethers have been shown to encapsulate the diazonium group, effectively shielding it and altering its reactivity and stability. rsc.org This complexation can influence the decomposition kinetics by stabilizing the diazonium ion and modifying the immediate chemical environment around the reactive C-N bond. The stability of such complexes and the rate of decomposition are dependent on the size and nature of the crown ether. rsc.org

Photochemical Dediazoniation: Photolysis Mechanisms and Excited State Chemistry

In addition to thermal decomposition, this compound can undergo dediazoniation upon exposure to light. This process, known as photolysis, involves the absorption of a photon to reach an electronically excited state, which then undergoes chemical transformation.

Singlet and Triplet State Involvement in Photoreactions

Upon absorption of light, the naphthalene-1-diazonium ion is promoted from its ground electronic state (a singlet state) to an excited singlet state. From this initial excited state, several processes can occur:

Direct Decomposition from the Singlet State: The excited singlet state can be reactive enough to directly undergo C-N bond cleavage, leading to the formation of a singlet aryl cation and nitrogen gas.

Intersystem Crossing to the Triplet State: Alternatively, the excited singlet state can undergo a process called intersystem crossing (ISC) to a lower-energy triplet excited state. This triplet state can then decompose to yield a triplet aryl cation.

The relative involvement of the singlet and triplet pathways depends on the specific aryldiazonium salt and the reaction conditions. For some aryldiazonium salts, decomposition from the singlet state is the dominant pathway. nih.gov However, for others, intersystem crossing to the triplet state is efficient, and the subsequent chemistry is governed by the reactivity of the triplet aryl cation. nih.gov In the case of naphthalene (B1677914) derivatives, the involvement of triplet states in photochemical reactions is a well-established phenomenon. nih.gov The triplet aryl cation has different reactivity compared to its singlet counterpart, potentially leading to different product distributions.

Wavelength Dependence and Quantum Yields

The efficiency of a photochemical reaction is quantified by its quantum yield (Φ) , which is defined as the number of molecules reacted divided by the number of photons absorbed. The quantum yield for the photodecomposition of aryldiazonium salts can be less than one, indicating that not every absorbed photon leads to a decomposition event.

The photolysis of this compound is also expected to be dependent on the wavelength of the incident light. The molecule will only absorb light of specific wavelengths corresponding to its electronic transitions. The efficiency of decomposition may vary with the excitation wavelength. For instance, irradiating at a wavelength that populates a higher energy excited state might lead to different reaction pathways or efficiencies compared to irradiation at the absorption maximum of the lowest energy transition.

Strategies for Enhancing Diazonium Salt Stability

The inherent instability of diazonium salts, particularly halide salts like this compound, necessitates strategies to improve their shelf-life and usability. wikipedia.org The primary approaches involve forming more stable complexes or utilizing solid-state stabilization methods.

Complexation with Macrocyclic Ligands (e.g., Crown Ethers, Polyethers)

A significant strategy for stabilizing the naphthalene-1-diazonium cation is through host-guest complexation with macrocyclic ligands such as crown ethers and, to a lesser extent, acyclic polyethers. researchgate.net This complexation involves the insertion of the -N₂⁺ group into the cavity of the macrocycle, effectively shielding it and reducing its susceptibility to decomposition.

Research conducted in 1,2-dichloroethane (B1671644) has demonstrated that crown ethers with at least six oxygen atoms form stable 1:1 complexes with the naphthalene-1-diazonium ion. researchgate.net The stability of these complexes is quantified by the thermodynamic stability constant (K) and the kinetic stability, which is the ratio of the decomposition rate constants of the uncomplexed ion (k₁) to the complexed ion (k₂). A higher K value indicates a more stable complex, while a smaller k₂/k₁ ratio signifies greater kinetic stabilization.

Studies have shown that crown ethers with seven oxygen atoms, such as 21-crown-7, are particularly effective complexing agents for arenediazonium ions, including the naphthalene-1-diazonium ion. researchgate.net The stabilization is more pronounced in these inclusion complexes compared to the non-specific adducts formed with smaller crown ethers like 15-crown-5 (B104581) or shorter-chain polyethers. researchgate.net The formation of these host-guest complexes has been confirmed in the gas phase through methods like fast atom bombardment mass spectrometry (FAB-MS). researchgate.netacs.org

Table 1: Stability of Naphthalene-1-diazonium Tetrafluoroborate Complexes in 1,2-Dichloroethane at 40°C

| Ligand | Thermodynamic Stability (K / M⁻¹) | Kinetic Stability (k₂/k₁) |

|---|---|---|

| 15-Crown-5 | 130 | 0.18 |

| 18-Crown-6 | 1100 | 0.033 |

| 21-Crown-7 | 5100 | 0.011 |

| Dibenzo-24-crown-8 | 1200 | 0.025 |

| Polyethylene Glycol 1000 | 1400 | 0.031 |

Data sourced from studies on naphthalene-1-diazonium tetrafluoroborate, which serves as a more stable analogue for studying the cation's behavior. researchgate.net

Solid-State Stabilization Techniques

The stability of diazonium salts in the solid state is significantly influenced by the nature of the counter-anion. wikipedia.org While simple halide salts like this compound are notoriously unstable at room temperature and can be dangerously explosive, salts with non-nucleophilic, complex anions are considerably more stable. wikipedia.orgresearchgate.net

Key solid-state stabilization techniques include:

Anion Exchange: Replacing the chloride anion with tetrafluoroborate (BF₄⁻) or tosylate (CH₃C₆H₄SO₃⁻) yields solid diazonium salts that are often stable at room temperature and can be isolated and handled. wikipedia.orgwhiterose.ac.uk

Polymer Scaffolds: Diazonium ions can be stabilized by binding them to a polymeric support. researchgate.netelsevierpure.com This method immobilizes the reactive species, which can enhance thermal stability and facilitate easier handling and separation in synthetic processes.

Dispersion on Ion Exchange Resins: Another technique involves dispersing the diazonium cation onto a cation exchange resin. core.ac.uk This method of stabilization can make the diazonium compound a more convenient analytical reagent.

Factors Affecting Decomposition Rate in Diverse Matrices

The rate of decomposition of this compound is highly sensitive to its environment. The decomposition in solution typically follows a first-order kinetic model and is consistent with a heterolytic Sₙ1-like mechanism, where the rate-determining step is the dissociation of the cation into a highly reactive naphthyl cation and dinitrogen gas. researchgate.netju.edu.jo

Several factors influence this rate:

Temperature: The thermal decomposition is strongly dependent on temperature. Lowering the temperature significantly enhances stability. For instance, diazonium chloride solutions are classically prepared and used at temperatures between 0–5 °C to minimize decomposition. wikipedia.orgresearchgate.net

pH: In aqueous solutions, the decomposition rate is markedly dependent on the pH. At low pH values, the rate constant is relatively stable. However, above a certain pH, the rate of decomposition increases linearly with the pH. researchgate.net

Solvent: The choice of solvent affects the decomposition kinetics. The activation parameters for the thermal dediazoniation, such as enthalpy (ΔH≠) and entropy (ΔS≠) of activation, vary in different solvents like acidic aqueous solutions versus organic solvents such as 1,2-dichloroethane. researchgate.net

Product Coupling: In aqueous media, the decomposition of naphthalenediazonium salts is often complicated by a side reaction. The initially formed naphthol product can couple with the remaining diazonium ions. acs.org This secondary reaction is particularly pronounced for the α-isomer (naphthalene-1-diazonium) compared to the β-isomer. acs.orgacs.org

Table 2: Kinetic Data for the Thermal Decomposition of Naphthalene-1-diazonium Ion

| Condition | Matrix | Rate Constant (k) | Notes |

|---|---|---|---|

| Uncomplexed Ion (k₁) | 1,2-Dichloroethane at 40°C | 1.4 x 10⁻³ s⁻¹ | Represents the intrinsic decomposition rate in this solvent. |

| Complexed with 21-Crown-7 (k₂) | 1,2-Dichloroethane at 40°C | 1.5 x 10⁻⁵ s⁻¹ | Demonstrates significant stabilization upon complexation. |

| Aqueous Solution | Acidic Water | Highly pH and temperature dependent | Decomposition is complicated by coupling side-reactions. acs.org |

Kinetic data for the naphthalene-1-diazonium tetrafluoroborate salt. researchgate.net

Advanced Analytical and Spectroscopic Characterization of Naphthalene 1 Diazonium Compounds

Vibrational Spectroscopy: FTIR and Raman Spectroscopy for Structural Elucidation and In Situ Monitoring

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for the detailed structural analysis of naphthalene-1-diazonium salts. These methods allow for the direct observation of the vibrational modes of the molecule, including the characteristic frequencies of the diazonium functional group.

The diazonium group (-N₂⁺) possesses a characteristic and strong stretching vibration (ν(N≡N)) that appears in a distinct region of the infrared and Raman spectra, making it a reliable marker for the presence of this functional group.

Key Research Findings:

The N≡N stretching vibration in aryl diazonium salts is typically observed in the range of 2200-2300 cm⁻¹. ifremer.fr

For benzenediazonium (B1195382) tetrafluoroborate (B81430), a related compound, the N≡N stretching frequency is a prominent feature in its Raman spectrum. ifremer.fr

In the FTIR spectra of diazonium salts, this band is also readily identifiable. For instance, in the analysis of benzene (B151609) diazonium chloride treated abaca fiber, characteristic peaks related to the diazonium group were observed. researchgate.net

The exact position of the N≡N stretching band can be influenced by the electronic nature of the substituents on the aromatic ring and the counter-ion. Electron-donating groups can lead to a decrease in the stretching frequency. ifremer.fr

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Significance |

| N≡N Stretch | 2200 - 2300 | Diagnostic for the diazonium group. ifremer.fr |

| Aromatic C-H Stretch | 3000 - 3100 | Characteristic of the naphthalene (B1677914) ring. |

| Aromatic C=C Stretch | 1400 - 1600 | Vibrations within the naphthalene ring system. |

| C-N Stretch | 1250 - 1290 | Stretching of the bond between the naphthalene ring and the diazonium group. ifremer.fr |

This table is generated based on typical values for aryl diazonium compounds and naphthalene derivatives.

The distinct vibrational signature of the diazonium group allows for the real-time, in-situ monitoring of reactions involving naphthalene-1-diazonium chloride. This is particularly valuable for understanding reaction kinetics, identifying transient intermediates, and determining reaction endpoints without the need for sample extraction and offline analysis.

Key Research Findings:

In-situ FTIR spectroscopy is a well-established technique for tracking the formation and consumption of aryl diazonium salts in chemical reactions.

By monitoring the intensity of the characteristic N≡N stretching band, researchers can follow the progress of diazotization reactions (the formation of the diazonium salt) and subsequent transformations, such as Sandmeyer or Heck reactions.

This real-time monitoring provides precise data on reaction times and can help in optimizing reaction conditions to improve yield and purity. The disappearance of the diazonium peak and the appearance of new peaks corresponding to the product molecules signal the completion of the reaction.

Electronic Spectroscopy: UV/Vis Absorption for Concentration, Stability, and Complexation Studies

UV/Visible absorption spectroscopy is a fundamental technique for quantifying the concentration of this compound in solution, studying its stability over time, and investigating its interactions with other molecules. The naphthalene ring system and the diazonium group contribute to a characteristic electronic absorption spectrum.

The thermal or photochemical decomposition of diazonium salts, known as dediazoniation, can be conveniently followed using UV/Vis spectrophotometry. The diazonium cation has a distinct absorption spectrum from its decomposition products.

Key Research Findings:

The thermal decomposition of 1-naphthalenediazonium tetrafluoroborate, a closely related salt, has been studied in various solvents and at different temperatures using UV spectrometry. researchgate.net

The rate of decomposition, which follows first-order kinetics with respect to the diazonium salt concentration, can be determined by monitoring the decrease in the absorbance of the diazonium salt's characteristic absorption band over time. researchgate.net

The stability of diazonium salts is influenced by factors such as the solvent, temperature, and pH. researchgate.net Generally, diazonium salts are more stable in acidic solutions.

| Compound | Solvent | Temperature (°C) | Kinetic Observation |

| 1-Naphthalenediazonium Tetrafluoroborate | 1,2-Dichloroethane (B1671644) | 40 | Thermal dediazoniation kinetics studied. researchgate.net |

| 1-Naphthalenediazonium Tetrafluoroborate | Acidic Aqueous Solution | Various | High activation enthalpy and positive activation entropy observed, consistent with an SN1-like mechanism. researchgate.net |

This table presents data for the analogous 1-naphthalenediazonium tetrafluoroborate salt.

The interaction of the naphthalene-1-diazonium cation with other molecules, such as ligands or host molecules, can lead to changes in its electronic absorption spectrum. These spectral shifts provide evidence of complex formation and can be used to determine the stoichiometry and stability of the resulting complexes.

Key Research Findings:

The complexation of the 1-naphthalenediazonium ion with crown ethers has been shown to cause a hypsochromic shift (a shift to shorter wavelengths) in its UV spectrum. researchgate.net

The magnitude of this shift is proportional to the strength of the complexation, allowing for the calculation of thermodynamic stability constants for the host-guest complexes. researchgate.net

Such studies are crucial for understanding how the reactivity and stability of the diazonium ion can be modulated by its molecular environment.

Mass Spectrometry for Molecular Structure and Fragmentation Analysis

Mass spectrometry is a powerful technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation pattern.

Upon ionization in the mass spectrometer, the naphthalene-1-diazonium cation can undergo fragmentation. The primary and most anticipated fragmentation pathway is the loss of a neutral dinitrogen molecule (N₂), which is a very stable species. This would result in the formation of a naphthyl cation.

Expected Fragmentation Pattern:

The primary fragmentation of the naphthalene-1-diazonium cation (C₁₀H₇N₂⁺) is the loss of dinitrogen (N₂), leading to the formation of the 1-naphthyl cation (C₁₀H₇⁺).

C₁₀H₇N₂⁺ → C₁₀H₇⁺ + N₂

Further fragmentation of the naphthyl cation can occur, leading to smaller charged fragments. The fragmentation of the naphthalene radical cation has been studied in detail and shows losses of acetylene (B1199291) (C₂H₂) and diacetylene (C₄H₂). nih.gov

| Ion | m/z (mass-to-charge ratio) | Identity |

| [C₁₀H₇N₂]⁺ | 155 | Naphthalene-1-diazonium cation |

| [C₁₀H₇]⁺ | 127 | 1-Naphthyl cation (from loss of N₂) |

This table presents the expected primary ions in the mass spectrum of this compound based on its structure and known fragmentation patterns of similar compounds. The molecular weight of the chloride counter-ion is not included as it is typically not observed in positive ion mode mass spectrometry of the cation.

Fast atom bombardment mass spectrometry (FAB-MS) has been used to detect and characterize complexes of the 1-naphthalenediazonium ion with crown ethers in the gas phase, further demonstrating the utility of mass spectrometry in studying the interactions of this cation. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural elucidation of organic molecules, including naphthalene-1-diazonium compounds. It provides information about the chemical environment of individual atoms within a molecule.

¹H NMR and ¹³C NMR spectroscopy are fundamental techniques for characterizing the structure of this compound. The chemical shifts (δ) of the protons and carbon atoms in the naphthalene ring system are highly sensitive to the presence of the diazonium group.

¹H NMR: The aromatic region of the ¹H NMR spectrum of this compound would exhibit a complex pattern of signals corresponding to the seven protons on the naphthalene ring. Due to the electron-withdrawing nature of the diazonium group (-N₂⁺), the protons on the same ring as the diazonium group, particularly those in the ortho and para positions, would be expected to resonate at a lower field (higher ppm) compared to unsubstituted naphthalene. chemicalbook.comhmdb.caspectrabase.com For naphthalene itself, the proton signals appear around 7.4-7.8 ppm. chemicalbook.com

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton. The carbon atom attached to the diazonium group (C-1) would show a significant downfield shift due to the strong deshielding effect of the positively charged nitrogen atoms. The other carbon atoms in the naphthalene ring would also experience shifts in their resonance frequencies depending on their position relative to the diazonium group. hmdb.caut.ac.irchemicalbook.comspectrabase.com For comparison, the carbon signals for naphthalene appear at approximately 125-133 ppm. hmdb.caspectrabase.comspectrabase.com

Interactive Data Table: Representative NMR Data for Naphthalene

| Nucleus | Chemical Shift (ppm) |

| ¹H | 7.84 (multiplet) |

| ¹H | 7.47 (multiplet) |

| ¹³C | 133.5 |

| ¹³C | 128.0 |

| ¹³C | 125.9 |

| Note: The exact chemical shifts for this compound would differ due to the electronic effects of the diazonium group. This table for naphthalene is provided for reference. chemicalbook.comchemicalbook.com |

Two-dimensional (2D) NMR techniques are employed to establish the connectivity between atoms within the molecule, which is crucial for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment reveals scalar coupling between protons, typically those on adjacent carbon atoms. This would help to trace the proton-proton connectivity throughout the naphthalene ring system, aiding in the assignment of the individual proton resonances.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This allows for the direct assignment of a proton resonance to its corresponding carbon resonance, providing a powerful tool for assigning the ¹³C NMR spectrum. nih.gov

By combining the information from 1D and 2D NMR experiments, a complete and unambiguous assignment of all proton and carbon signals in the this compound molecule can be achieved, confirming its structural integrity. nih.gov

Chromatographic Separations for Purity Assessment and Product Isolation

Chromatographic techniques are essential for assessing the purity of naphthalene-1-diazonium compounds and for isolating them from reaction mixtures.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture. scholarsresearchlibrary.comresearchgate.net For the analysis of this compound, a reversed-phase HPLC method is typically employed.

Method Development: The development of a robust HPLC method involves the optimization of several parameters:

Stationary Phase: A C18 column is a common choice for the separation of aromatic compounds. researchgate.netresearchgate.netresearchgate.net

Mobile Phase: A mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol, is typically used. researchgate.netacs.orgnih.gov The pH of the aqueous phase can be adjusted to ensure the stability of the diazonium salt during the analysis. acs.org

Detection: A UV detector is commonly used, as the naphthalene ring system has a strong chromophore that absorbs UV light. acs.org The detection wavelength can be optimized for maximum sensitivity.

A well-developed HPLC method can be used to assess the purity of a this compound sample by separating it from any unreacted starting materials, byproducts, or degradation products. acs.orgnih.gov The area of the peak corresponding to the diazonium salt is proportional to its concentration, allowing for quantitative analysis. Ion-pair chromatography, using reagents like heptanesulfonate, has been shown to be effective for the separation and quantitation of diazonium salts. acs.org

Gas Chromatography (GC) Considerations for Volatile Decomposition Products

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. Diazonium salts are ionic and thermally labile, meaning they decompose at the elevated temperatures typically used in a GC injection port researchgate.net. Consequently, instead of detecting the intact salt, GC and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for separating and identifying the volatile and semi-volatile organic compounds that result from its thermal decomposition researchgate.netnih.gov.

When a sample containing this compound is injected into a hot GC inlet, it undergoes rapid dediazoniation. The primary decomposition pathway involves the heterolytic cleavage of the C-N bond, releasing nitrogen gas (N₂) and forming a highly reactive aryl cation intermediate. This cation can then react with available nucleophiles or undergo rearrangement to yield stable, volatile products that can be analyzed by the GC system.

The main decomposition product in an aqueous or protic environment is typically 1-naphthol (B170400). Other potential byproducts can include naphthalene, chloronaphthalenes, and various coupling products, depending on the reaction conditions, solvent, and the presence of any catalysts or contaminants. The identification of these products is crucial for understanding the reaction mechanism and purity of the starting material.

A typical GC-MS analysis would involve:

Injection and Decomposition: The sample is injected, and the naphthalene-1-diazonium salt decomposes in the hot inlet.

Chromatographic Separation: The resulting volatile products are separated on a capillary column (e.g., a non-polar or medium-polarity column like a DB-5ms or HP-5MS) based on their boiling points and interactions with the stationary phase. researchgate.net

Detection and Identification: A mass spectrometer detector ionizes the separated compounds, and the resulting fragmentation patterns are compared against spectral libraries (like NIST) for positive identification. shimadzu.com

The table below lists potential volatile decomposition products of this compound and considerations for their GC analysis.

| Potential Decomposition Product | Chemical Formula | Boiling Point (°C) | GC Analytical Considerations |

|---|---|---|---|

| 1-Naphthol | C₁₀H₈O | 278 | Amenable to GC analysis. Its presence is a primary indicator of decomposition in protic solvents. Can be derivatized to improve peak shape and detection limits. nih.gov |

| Naphthalene | C₁₀H₈ | 218 | Highly volatile and easily analyzed by GC-MS. A common reference compound with extensive library data. nist.gov |

| 1-Chloronaphthalene | C₁₀H₇Cl | 259 | A potential product from the reaction of the naphthyl cation with the chloride counter-ion (Sandmeyer-type reaction). Well-suited for GC analysis. |

| Nitrogen | N₂ | -195.8 | The gaseous product of dediazoniation. Not detected by standard GC-MS systems used for organic compounds but is the driving force of the decomposition. |

Thermal Analysis Techniques (e.g., Thermogravimetric Analysis - TGA, Differential Scanning Calorimetry - DSC)

Thermal analysis techniques are indispensable for characterizing the stability and decomposition energetics of high-energy materials like this compound. chemrxiv.org Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide complementary information regarding the thermal behavior of the compound.

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. nih.gov For diazonium salts, DSC is used to determine the onset temperature of decomposition (Tₒ) and the total energy released during this process (enthalpy of decomposition, ΔHₑₓₒ). The DSC thermogram for a diazonium salt typically shows a sharp, strong exothermic peak, which is characteristic of a rapid, energy-releasing decomposition. whiterose.ac.uk The temperature at the peak of this exotherm (Tₚ) is also a key parameter for assessing thermal stability. Studies on a wide range of arenediazonium salts have shown that their stability is highly dependent on the substituents on the aromatic ring and the nature of the counter-ion. chemrxiv.orgacs.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. wikipedia.org When a diazonium salt decomposes, it releases nitrogen gas, leading to a significant and sharp decrease in mass. The TGA curve for this compound would show a stable mass up to the decomposition temperature, followed by a rapid mass loss corresponding to the expulsion of the N₂ group (and potentially other small fragments depending on the pathway). The percentage of mass loss can be compared to the theoretical value to confirm the decomposition process. For instance, the loss of the diazonium group (-N₂⁺) from the molecule corresponds to a theoretical mass loss of approximately 14.7% for this compound.

The combination of DSC and TGA (sometimes performed simultaneously in an SDT instrument) provides a comprehensive thermal hazard profile. psu.edu For example, the decomposition of 1-naphthalenediazonium tetrafluoroborate, a closely related and more stable analog, has been studied in detail. The activation parameters for its thermal decomposition in 1,2-dichloroethane were determined, showing a high activation enthalpy (ΔH≠) and a positive activation entropy (ΔS≠), consistent with a heterolytic Sₙ1-type mechanism where the C-N bond cleavage is the rate-determining step. researchgate.net

The following table summarizes the type of data obtained from thermal analysis of diazonium salts, using data for related compounds as illustrative examples.

| Technique | Parameter Measured | Typical Findings for Arenediazonium Salts | Significance |

|---|---|---|---|

| DSC | Decomposition Onset (Tₒ) | Varies widely based on structure; e.g., some salts decompose near room temperature, others are stable above 100°C. whiterose.ac.ukacs.org | Indicates the minimum temperature at which thermal instability begins. |

| DSC | Decomposition Peak (Tₚ) | Characterized by a sharp, exothermic peak. For 1-naphthalenediazonium tetrafluoroborate, decomposition occurs around 130-140°C. researchgate.net | Represents the temperature of maximum decomposition rate. |

| DSC | Enthalpy of Decomposition (ΔH) | Highly exothermic, often in the range of -160 to -180 kJ/mol for the diazo group. noaa.gov | Quantifies the energy released, which is critical for safety and hazard assessment. |

| TGA | Mass Loss (%) | A sharp mass loss corresponding to the release of N₂ gas. researchgate.net | Confirms the dediazoniation process and can help elucidate the decomposition stoichiometry. |

| Kinetic Studies | Activation Parameters (ΔH≠, ΔS≠) | For 1-naphthalenediazonium tetrafluoroborate, ΔH≠ is high and ΔS≠ is positive, supporting a dissociative mechanism. researchgate.net | Provides insight into the transition state and mechanism of the rate-limiting decomposition step. |

Computational and Theoretical Investigations of Naphthalene 1 Diazonium Cations

Quantum Chemical Calculations of Electronic Structure and Charge Distribution

Quantum chemical calculations have been instrumental in defining the electronic landscape of the naphthalene-1-diazonium cation. Early studies employing Linear Combination of Atomic Orbitals (LCAO) molecular orbital (m.o.) methods provided foundational insights into the energies, population analysis, and charge densities of the naphthalene (B1677914) cation, forming a basis for understanding its diazonium derivative. mdpi.com These calculations highlight the distribution of positive charge across the molecule, which is crucial for predicting its reactivity towards nucleophiles.

More advanced computational methods, such as Density Functional Theory (DFT), have offered a more refined picture of the electronic structure. For instance, studies on naphthalene derivatives have shown that the charge distribution is symmetrical with a low level of polarity. mdpi.com In the case of the naphthalene-1-diazonium cation, the positive charge is not solely localized on the diazonium group but is delocalized over the aromatic rings. This delocalization is a key factor in its stability and reactivity. The Mulliken population analysis, a common method for estimating partial atomic charges, reveals the extent of this charge distribution.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.